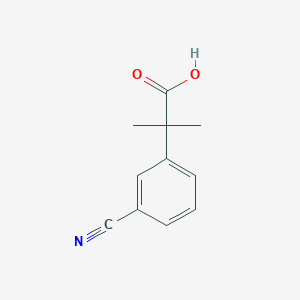

2-(3-Cyanophenyl)-2-methylpropanoic acid

描述

Contextual Significance of α,α-Disubstituted Carboxylic Acids in Organic Synthesis

Carboxylic acids are a cornerstone of organic chemistry, but those with substitution at the alpha-carbon (the carbon atom adjacent to the carboxyl group) hold particular importance. The class of α,α-disubstituted carboxylic acids, to which 2-(3-Cyanophenyl)-2-methylpropanoic acid belongs, offers unique advantages in synthesis. The presence of two substituents on the alpha-carbon creates a quaternary center, a structural motif found in many bioactive compounds.

This disubstitution provides steric hindrance that can influence the reactivity of the adjacent carboxyl group and direct the stereochemical outcome of reactions. Furthermore, it prevents enolization at the alpha-position, a common reaction pathway for monosubstituted carboxylic acids, thereby offering greater stability and predictability in multi-step syntheses. Methodologies like the malonic ester synthesis and the acetoacetic ester synthesis are foundational techniques for creating α-substituted and α,α-disubstituted acids and their derivatives, highlighting the long-standing importance of this structural class in building complex molecular frameworks. rsc.org

Overview of the Research Landscape Pertaining to this compound

The research landscape for this compound is primarily centered on its application as a key intermediate or building block in the synthesis of larger, more complex molecules. While dedicated studies on the compound itself are limited, its utility is evident in patent literature and synthetic chemistry research, where it serves as a precursor for active pharmaceutical ingredients (APIs) and other target molecules.

Its structural isomers, such as 2-(4-bromophenyl)-2-methylpropanoic acid, have been identified as crucial intermediates in the synthesis of drugs like fexofenadine. google.compatsnap.com This indicates that the core structure of a disubstituted phenylpropanoic acid is valuable in pharmaceutical development. The presence of the cyano (C≡N) group is particularly significant, as it is a versatile functional group that can be converted into amines, amides, or carboxylic acids, providing multiple avenues for further molecular elaboration. Similarly, other cyanophenyl-containing compounds are used as intermediates for platelet aggregation inhibitors and other bioactive agents. justia.com

Scope and Objectives of Academic Inquiry for this compound

The primary objective of academic and industrial inquiry into this compound is to leverage its unique trifunctional structure for efficient chemical synthesis. The key goals include:

Pharmaceutical Development : The compound serves as a scaffold for creating novel drug candidates. smolecule.com The cyanophenyl moiety is a recognized feature in medicinal chemistry, and researchers utilize this building block to synthesize compounds for targeting specific enzymes or receptors. evitachem.comgoogleapis.com For instance, related structures are key intermediates in the synthesis of kinase inhibitors like Alectinib. google.com

Material Science : The reactive functional groups (carboxylic acid and cyano group) make it a candidate for incorporation into polymers or other advanced materials where its specific electronic and steric properties can be exploited. smolecule.com

Synthetic Methodology : The compound acts as a test case and starting material for developing new synthetic reactions. The presence of the aromatic ring, the nitrile, and the sterically hindered carboxylic acid allows chemists to explore regioselective and chemoselective transformations.

The academic interest lies not in the compound's intrinsic activity, but in its potential as a foundational piece for constructing more elaborate and functionally rich molecules for a wide range of applications.

Chemical and Physical Properties

Below is a table summarizing the key identifiers and properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 445003-63-4 | chemscene.com |

| Molecular Formula | C₁₁H₁₁NO₂ | chemscene.com |

| Molecular Weight | 189.21 g/mol | chemscene.com |

| IUPAC Name | This compound | |

| Synonym | Benzeneacetic acid, 3-cyano-α,α-dimethyl- | chemscene.com |

Structure

3D Structure

属性

IUPAC Name |

2-(3-cyanophenyl)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-11(2,10(13)14)9-5-3-4-8(6-9)7-12/h3-6H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPYGNUJSGOMETM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC(=C1)C#N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 3 Cyanophenyl 2 Methylpropanoic Acid and Analogues

Established Synthetic Pathways to 2-(3-Cyanophenyl)-2-methylpropanoic Acid Core Structures

Conventional synthetic methods for α,α-disubstituted arylpropanoic acids, including the title compound, often rely on multi-step sequences starting from readily available precursors. These routes typically involve the construction of the quaternary α-carbon center and subsequent functional group transformations.

Conventional Synthetic Routes and Precursors

A common and established route to α,α-disubstituted arylpropanoic acids involves the alkylation of an arylacetonitrile precursor, followed by hydrolysis of the nitrile to the corresponding carboxylic acid. For the synthesis of this compound, a plausible pathway begins with 3-cyanophenylacetonitrile. This starting material can be subjected to exhaustive methylation at the α-position using a methylating agent, such as methyl iodide, in the presence of a strong base. The resulting 2-(3-cyanophenyl)-2-methylpropanenitrile is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product.

Another potential, though less direct, conventional approach is through a Friedel-Crafts-type reaction. This would involve the alkylation of a cyanobenzene derivative with a suitable three-carbon electrophile, such as 2-chloro-2-methylpropanoic acid or its corresponding acyl halide, in the presence of a Lewis acid catalyst. However, the strongly deactivating nature of the cyano group on the aromatic ring can present challenges for this electrophilic aromatic substitution reaction, potentially leading to low yields or requiring harsh reaction conditions.

The synthesis of a structurally related compound, 2-(3-benzoylphenyl)propionic acid, has been reported to proceed via the methylation of 3-benzoylphenylacetonitrile, lending support to the feasibility of the nitrile alkylation and hydrolysis pathway for the synthesis of this compound.

Strategic Approaches for Related α,α-Disubstituted Arylpropanoic Acids

The synthesis of α,α-disubstituted arylpropanoic acids as a class has been approached through various strategic disconnections. One common strategy is the arylation of a pre-formed α,α-disubstituted propanoic acid derivative. For instance, the reaction of an enolate of a 2-methylpropanoic acid ester with an aryl halide in the presence of a suitable catalyst can lead to the desired product.

Another strategic approach involves the modification of a pre-existing arylpropanoic acid. For example, functionalization of the aromatic ring of 2-methyl-2-phenylpropanoic acid could be envisioned, although achieving regioselective cyanation at the meta-position would be a significant synthetic challenge.

A summary of precursors and potential intermediates in the synthesis of this compound is presented in the table below.

| Precursor/Intermediate | Synthetic Role |

| 3-Cyanophenylacetonitrile | Starting material for α-methylation. |

| Methyl Iodide | Methylating agent for the α-carbon. |

| 2-(3-Cyanophenyl)-2-methylpropanenitrile | Key intermediate, precursor to the final acid via hydrolysis. |

| Cyanobenzene | Potential starting material for Friedel-Crafts alkylation. |

| 2-Chloro-2-methylpropanoic acid | Potential alkylating agent in a Friedel-Crafts reaction. |

Advanced Synthetic Approaches and Innovations

Recent advancements in organic synthesis have introduced more efficient and versatile methods for the construction of carbon-carbon bonds, many of which are applicable to the synthesis of arylpropanoic acids. These innovative approaches often utilize transition metal catalysis to achieve high selectivity and functional group tolerance.

Catalytic Synthesis of Arylpropanoic Acid Derivatives

Transition metal-catalyzed cross-coupling reactions have become powerful tools for the synthesis of complex organic molecules, including α,α-disubstituted arylpropanoic acids. Palladium and copper catalysts, in particular, have been extensively studied for their ability to mediate the formation of aryl-alkyl bonds.

Palladium catalysis offers several elegant strategies for the synthesis of arylpropanoic acids. One prominent method is the α-arylation of carboxylic acid derivatives . This approach involves the coupling of an aryl halide with the enolate of a propanoic acid ester or a protected carboxylic acid. The use of bulky, electron-rich phosphine ligands is often crucial for achieving high catalytic activity and selectivity. This method provides a direct route to the arylpropanoic acid core structure.

Another powerful palladium-catalyzed method involves a Heck reaction followed by carbonylation . In this two-step, one-pot sequence, an aryl bromide is first coupled with ethylene to form a styrene derivative. The resulting styrene is then subjected to hydroxycarbonylation in the presence of carbon monoxide and water to yield the 2-arylpropanoic acid. This cascade transformation is highly regioselective and avoids the need for purification of the intermediate styrene.

A selection of palladium-catalyzed reactions for the synthesis of arylpropanoic acids is summarized in the table below.

| Reaction Type | Catalyst/Ligand System | Substrates | Product Type |

| α-Arylation of Esters | Pd(dba)₂ / P(t-Bu)₃ | Ester enolate, Aryl halide | α-Aryl ester |

| α-Arylation of Carboxylic Acids | Pd(dba)₂ / tBu₃P | Propionic acid, Aryl bromide | α-Arylpropanoic acid |

| Heck Coupling / Hydroxycarbonylation | Pd(OAc)₂ / NISPCDPP | Aryl bromide, Ethylene, CO, H₂O | 2-Arylpropanoic acid |

Copper-catalyzed reactions have emerged as a cost-effective and sustainable alternative to palladium-catalyzed transformations. A particularly attractive strategy is the direct functionalization of C(sp³)-H bonds. While still a developing area, copper-catalyzed arylation of C(sp³)-H bonds holds promise for the synthesis of α,α-disubstituted arylpropanoic acids. This approach would ideally involve the direct coupling of a suitable cyanophenyl-containing arylating agent with a 2-methylpropanoic acid derivative, targeting the α-C-H bond.

Research in this area has demonstrated the feasibility of copper-catalyzed arylation of remote C(sp³)-H bonds in carboxamides and sulfonamides. Mechanistic studies suggest that these reactions may proceed through the generation of an amidyl radical, followed by a 1,5-hydrogen atom transfer and subsequent copper-catalyzed cross-coupling with an arylboronic acid. While not yet demonstrated for the direct α-arylation of simple carboxylic acids to form α,α-disubstituted products, the continued development of copper-catalyzed C-H functionalization methods may provide a future pathway to this compound and its analogues.

Stereoselective Synthesis and Chiral Induction in Propanoic Acid Systems

The creation of specific stereoisomers of this compound is of significant interest, as the biological activity of chiral molecules often resides in a single enantiomer. Stereoselective synthesis aims to produce the desired enantiomer in high purity, avoiding the need for resolving racemic mixtures.

Enantioselective Transformations for α-Methylpropanoic Acids

The asymmetric synthesis of α-arylpropanoic acids, a class to which this compound belongs, is a well-established field. One prominent method is the asymmetric hydrogenation of α,β-unsaturated carboxylic acid precursors. For instance, the hydrogenation of atropic acid derivatives using chiral catalysts, such as cinchona-modified palladium systems, has been shown to produce optically active α-arylpropanoic acids with high enantiomeric excess (ee). tandfonline.com This approach creates the chiral center in the hydrogenation step, guided by the chiral catalyst.

Another strategy involves the direct methylation of arylacetic acid derivatives. While traditional methylation can lead to a mix of mono- and di-methylated products, the use of specific reagents like dimethyl carbonate can achieve high selectivity for monomethylation. orgsyn.org To make this process enantioselective, a chiral base or a phase-transfer catalyst can be employed to control the facial selectivity of the enolate alkylation.

Furthermore, catalytic methods such as palladium-catalyzed hydroxycarbonylation of the corresponding styrenes offer a direct route to 2-arylpropanoic acids. mdpi.com The use of chiral ligands in such catalytic systems can induce asymmetry and yield enantiomerically enriched products.

Chiral Auxiliary Approaches in Cyanophenylpropanoic Acid Synthesis

Chiral auxiliaries are reusable chemical compounds that temporarily attach to a substrate to direct a subsequent chemical reaction stereoselectively. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.org This strategy is highly effective for the synthesis of α-substituted propanoic acids, including those with a quaternary stereocenter like this compound.

A common approach involves the use of pseudoephedrine or the more recent pseudoephenamine as chiral auxiliaries. harvard.edunih.gov The synthesis would proceed as follows:

Amide Formation: The precursor, 3-cyanophenylacetic acid, is coupled with a chiral auxiliary like (1S,2S)-pseudoephenamine to form an amide.

Diastereoselective Alkylation: The α-proton of the amide is removed using a strong, non-nucleophilic base (e.g., lithium diisopropylamide) to form a chiral enolate. The subsequent methylation with an electrophile like methyl iodide proceeds with high diastereoselectivity, directed by the steric hindrance of the auxiliary. A second alkylation can be performed to create the quaternary center. nih.gov

Auxiliary Cleavage: The chiral auxiliary is cleaved, typically by acidic or basic hydrolysis, to yield the enantiomerically enriched this compound.

Oxazolidinones, popularized by David Evans, represent another powerful class of chiral auxiliaries applicable to this synthesis. The N-acylated oxazolidinone derived from a 3-cyanophenylacetyl chloride can be sequentially alkylated with high diastereoselectivity to build the desired α-methyl stereocenter.

Table 1: Comparison of Common Chiral Auxiliaries for Propanoic Acid Synthesis

| Chiral Auxiliary | Key Features | Advantages | Typical Applications |

| Pseudoephedrine/ Pseudoephenamine | Derived from readily available amino alcohols. harvard.edu | High diastereoselectivity in alkylations; pseudoephenamine shows improved performance for quaternary centers and is not a regulated substance. harvard.edunih.gov | Asymmetric alkylation to form α-branched and α,α-dibranched carboxylic acids. nih.gov |

| Evans Oxazolidinones | Forms a rigid bicyclic chelate with lithium enolates. | Excellent stereocontrol in aldol, alkylation, and acylation reactions; predictable stereochemical outcomes. | Synthesis of enantiomerically pure carboxylic acids, amino acids, and polyketides. |

| SAMP/RAMP | Derived from (S)-proline and (R)-glutamic acid, respectively. | Reliable for asymmetric α-alkylation of ketones and aldehydes. | Asymmetric synthesis of α-substituted carbonyl compounds. |

Sustainable and Green Chemistry Syntheses

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly applied to the synthesis of fine chemicals and pharmaceutical intermediates.

Development of Environmentally Benign Synthetic Procedures

For the synthesis of this compound and its analogues, several green strategies can be implemented. One-pot reactions, which combine multiple synthetic steps without isolating intermediates, are highly desirable as they reduce solvent usage, energy consumption, and waste generation. mdpi.com For example, a sequential palladium-catalyzed Heck coupling and hydroxycarbonylation can produce 2-arylpropanoic acids in a single pot. mdpi.com

The use of enzymatic catalysis offers a highly selective and environmentally friendly alternative to traditional chemical methods. Lipases, for instance, can be used for the kinetic resolution of racemic esters of cyanophenylpropanoic acids. In one example, Candida antarctica lipase A (CAL-A) was used for the enantioselective N-acylation of a racemic amino-propanoate, effectively separating the enantiomers under mild conditions. researchgate.net

Another green approach focuses on the choice of reagents. The use of dimethyl carbonate (DMC) as a methylating agent instead of more toxic alternatives like methyl halides is a significant improvement. orgsyn.org DMC is a non-toxic, biodegradable reagent, and its reaction co-product, carbon dioxide, is innocuous. orgsyn.org

Evaluation of Reaction Media and Reagent Sustainability

The choice of solvent is a critical factor in the environmental impact of a synthetic process. Traditional volatile organic compounds (VOCs) are often flammable, toxic, and contribute to air pollution. Green chemistry encourages the use of safer alternatives. In enzymatic reactions, for example, solvents like diisopropyl ether or tert-butyl methyl ether can be employed, or the reaction can be run in neat substrate, eliminating the need for an additional solvent altogether. researchgate.net

Catalysis is a cornerstone of green chemistry, as catalytic reactions are inherently more atom-economical than stoichiometric processes. The development of highly efficient and recyclable catalysts for the synthesis of propanoic acid derivatives is an active area of research. Palladium-based catalysts, while effective, raise concerns about cost and metal contamination. Research into catalysts based on more abundant and less toxic metals is ongoing.

Table 2: Green Chemistry Considerations in Synthesis

| Principle | Application in Propanoic Acid Synthesis | Example |

| Atom Economy | Use of catalytic reactions to minimize waste. | Palladium-catalyzed carbonylation, where CO is incorporated directly into the product. mdpi.com |

| Safer Solvents & Auxiliaries | Replacing hazardous solvents with greener alternatives like ethers or running reactions neat. researchgate.net | Use of diisopropyl ether in enzymatic resolutions. researchgate.net |

| Design for Energy Efficiency | Employing one-pot procedures to avoid energy-intensive workup and purification steps. mdpi.com | Sequential Heck coupling and carbonylation without intermediate isolation. mdpi.com |

| Use of Renewable Feedstocks | (Future Goal) Sourcing aromatic precursors from biomass instead of petroleum. | N/A (Currently reliant on petrochemicals) |

| Catalysis | Using small amounts of catalysts instead of stoichiometric reagents. | Asymmetric hydrogenation using a chiral catalyst to create the stereocenter. tandfonline.com |

Scale-Up and Process Chemistry Considerations for this compound Production

Translating a laboratory-scale synthesis into a large-scale industrial process presents numerous challenges. The primary goals of process chemistry are to develop a safe, cost-effective, robust, and environmentally sustainable manufacturing process that consistently delivers the final product with high purity and yield.

For a molecule like this compound, key considerations for scale-up include:

Cost and Availability of Raw Materials: The starting materials, such as 3-cyanobenzaldehyde or a related 3-cyanophenyl derivative, must be readily available and affordable at a commercial scale. Processes that utilize cheaper, more fundamental starting materials are generally preferred. google.com

Reaction Safety and Thermal Management: Exothermic reactions that are easily managed in a lab flask can pose significant safety risks on a large scale. Detailed calorimetric studies are necessary to understand the reaction's thermal profile and design appropriate cooling and control systems.

Reagent and Catalyst Selection: Reagents used in the lab may not be suitable for large-scale production due to cost, toxicity, or handling difficulties. For example, while strong bases like lithium diisopropylamide are common in research, they can be challenging to handle in large reactors. The cost and potential for leaching of precious metal catalysts like palladium must also be carefully managed.

Workup and Product Isolation: Procedures that are simple in the lab, such as chromatographic purification, are often impractical and expensive on an industrial scale. The process must be designed to yield a product that can be easily isolated and purified, typically through crystallization or distillation. The final product must meet stringent purity specifications.

Waste Management: The environmental impact and cost of waste disposal are major factors in industrial synthesis. The process should be optimized to minimize waste streams, and any waste generated must be treated or disposed of responsibly. This includes minimizing solvent use and recycling where possible.

Patents related to the synthesis of structurally similar compounds often provide insight into scalable routes. For instance, processes for related pharmaceutical intermediates emphasize the development of cost-effective and high-yield steps suitable for commercial production. google.comgoogle.com These often involve optimizing reaction conditions, simplifying workup procedures, and using crystallization as the final purification method to ensure high purity. google.com

Optimization of Reaction Conditions for Industrial Viability

The optimization of reaction conditions is a critical aspect of scaling up the synthesis of this compound for industrial production. This involves a multifaceted approach to maximize yield and purity while minimizing costs and environmental impact. Key parameters that are typically optimized include reaction temperature, pressure, solvent, catalyst, and reagent stoichiometry.

For analogues such as 2-phenylpropionic acid, industrial processes often involve the hydrolysis of a nitrile precursor, 2-phenylpropanenitrile. In this context, optimization focuses on the hydrolysis step. Reaction temperatures can range from 80 to 130°C, with reaction times varying from 5 to 20 hours google.com. The choice of base, such as sodium hydroxide (B78521), and its concentration are critical factors that are fine-tuned to ensure complete conversion while minimizing side reactions. For instance, a common procedure involves heating the nitrile with an aqueous solution of sodium hydroxide, followed by acidification to precipitate the carboxylic acid google.com. The efficient removal of byproducts and unreacted materials is also a key consideration in the process design.

Another synthetic approach for related compounds, such as 3-(2-cyanophenyl)propionic acid, involves a one-pot reaction starting from 2-cyanobenzaldehyde and Meldrum's acid google.com. The optimization of this process would focus on the condensation reaction temperature, which can range from 0 to 150°C, and the molar ratio of the reactants to maximize the yield of the desired product while minimizing the formation of impurities google.com.

In the case of halogenated analogues like 2-(4-bromophenyl)-2-methylpropanoic acid, the bromination of 2-methyl-2-phenylpropanoic acid is a key step. Optimization of this electrophilic aromatic substitution is crucial to achieve high regioselectivity for the desired para-isomer over the ortho- and meta-isomers. The reaction can be performed in an aqueous medium under acidic, neutral, or alkaline conditions. For industrial viability, minimizing the formation of isomeric impurities is paramount, as their removal can be challenging and costly. For example, performing the bromination at a neutral pH of about 7 has been shown to yield a product with a higher purity of the desired para-isomer (around 99%) compared to acidic conditions googleapis.com. The stoichiometry of bromine is also carefully controlled; typically, one to two equivalents of bromine are sufficient for complete reaction, and a large excess is avoided to prevent over-bromination and the formation of di-substituted byproducts googleapis.com.

The choice of solvent is another critical parameter. For safety and environmental reasons, the use of hazardous solvents like carbon tetrachloride is being phased out in industrial processes. The purification of the final product is also a significant part of process optimization. Techniques such as recrystallization from a suitable solvent system, for example, an ethyl acetate-heptane mixture, are employed to remove impurities and isolate the product with high purity mdpi.com.

The following table summarizes key optimization parameters for analogous reactions, which can be extrapolated for the synthesis of this compound.

| Reaction Step | Parameter | Optimization Strategy | Impact on Industrial Viability |

|---|---|---|---|

| Nitrile Hydrolysis | Temperature | Fine-tuning between 80-130°C to balance reaction rate and side reactions. | Reduces energy consumption and improves product purity. |

| Base Concentration | Optimizing the molar ratio of base to nitrile for complete conversion. | Minimizes raw material costs and waste generation. | |

| Aromatic Substitution (e.g., Bromination) | pH | Adjusting pH to neutral or slightly alkaline to favor the desired isomer. | Reduces the formation of difficult-to-remove isomeric impurities. |

| Reagent Stoichiometry | Using a minimal excess of the substituting agent (e.g., bromine) to prevent over-reaction. | Improves atom economy and reduces downstream purification costs. | |

| Purification | Solvent System | Selecting an optimal solvent mixture for recrystallization to achieve high purity and yield. | Enhances product quality and reduces production costs. |

Impurity Profiling and Control in Scaled Syntheses

Impurity profiling is a cornerstone of process development and quality control in the pharmaceutical and chemical industries. It involves the identification, quantification, and characterization of all potential impurities in a drug substance or intermediate. For this compound and its analogues, a thorough understanding of the impurity profile is essential for ensuring the safety and efficacy of the final product.

The sources of impurities can be diverse, arising from starting materials, intermediates, byproducts of the main reaction, degradation products, and reagents used in the synthesis. In the context of scaled syntheses, even minor impurities can become significant.

A well-documented example of impurity profiling in a structurally related compound is the synthesis of 2-(4-bromophenyl)-2-methylpropanoic acid. A major challenge in this synthesis is the formation of isomeric impurities, namely 2-(2-bromophenyl)-2-methylpropanoic acid (ortho-isomer) and 2-(3-bromophenyl)-2-methylpropanoic acid (meta-isomer) googleapis.com. The presence of these isomers is particularly problematic as they have very similar physical and chemical properties to the desired para-isomer, making their removal by standard purification techniques like crystallization difficult and often leading to significant yield loss googleapis.com. The control of these isomeric impurities, therefore, begins with the optimization of the bromination reaction to maximize the formation of the para-isomer.

Another potential impurity in this synthesis is the unreacted starting material, 2-methyl-2-phenylpropanoic acid. Incomplete bromination can lead to its presence in the final product, and its separation can also be cumbersome googleapis.com.

For syntheses involving a nitrile hydrolysis step, as would be plausible for this compound, potential impurities could include the corresponding amide intermediate, which is formed by partial hydrolysis of the nitrile group. The presence of this amide impurity would necessitate stringent control over the hydrolysis conditions (temperature, time, and reagent concentration) to ensure complete conversion to the carboxylic acid.

In syntheses starting from cyanobenzaldehyde, impurities could arise from the starting material itself or from side reactions during the subsequent transformations. For example, oxidation of the aldehyde could lead to the corresponding carboxylic acid, or incomplete reactions could leave unreacted starting material in the product mixture.

The control of impurities in scaled syntheses is achieved through a combination of strategies:

Starting Material Control: Ensuring the purity of the starting materials is a critical first step, as impurities in the raw materials can be carried through the synthesis and contaminate the final product.

Process Optimization: As discussed in the previous section, optimizing reaction conditions to minimize the formation of byproducts and isomeric impurities is a primary control strategy.

In-Process Controls: Monitoring the reaction progress using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) allows for timely adjustments to the reaction conditions to prevent the formation of impurities.

Purification: Developing robust and efficient purification methods, such as multi-step recrystallization or chromatography, is essential for removing any impurities that are formed. For instance, in the synthesis of 3-(2-bromophenyl)propionic acid, a two-step recrystallization process using an ethyl acetate-normal heptane system is employed to achieve a purity of over 98% mdpi.com.

The following table outlines potential impurities in the synthesis of this compound and its analogues, along with their potential sources and control strategies.

| Potential Impurity | Potential Source | Control Strategy |

|---|---|---|

| 2-(2-Cyanophenyl)-2-methylpropanoic acid (ortho-isomer) | Lack of regioselectivity in cyanation or starting from an isomeric mixture. | Optimization of reaction conditions to favor para-substitution; use of highly pure starting materials. |

| 2-(4-Cyanophenyl)-2-methylpropanoic acid (para-isomer) | Lack of regioselectivity in cyanation or starting from an isomeric mixture. | Optimization of reaction conditions to favor meta-substitution; use of highly pure starting materials. |

| 2-(3-Carbamoylphenyl)-2-methylpropanoic acid | Incomplete hydrolysis of the nitrile group. | Strict control of hydrolysis conditions (temperature, time, reagent concentration). |

| Unreacted starting materials (e.g., 2-(3-bromophenyl)-2-methylpropanoic acid) | Incomplete reaction. | Monitoring reaction completion; purification of the final product. |

| Di-substituted byproducts | Over-reaction during aromatic substitution. | Careful control of reagent stoichiometry. |

Chemical Reactivity and Transformations of 2 3 Cyanophenyl 2 Methylpropanoic Acid

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group is a primary site for reactions such as esterification, amidation, and decarboxylation.

The carboxylic acid moiety of 2-(3-Cyanophenyl)-2-methylpropanoic acid can be readily converted into esters and amides, which are fundamental transformations in organic synthesis.

Esterification: The most common method for converting carboxylic acids to esters is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl). chemguide.co.ukmasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used in excess as the solvent, or water is removed as it is formed. masterorganicchemistry.comceon.rs The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.com Given the tertiary nature of the α-carbon in this compound, steric hindrance might slightly reduce the reaction rate compared to unbranched acids. ceon.rsresearchgate.net

Amidation: The formation of amides from this compound requires the activation of the carboxyl group to facilitate nucleophilic attack by an amine. Direct reaction with an amine is generally inefficient and requires high temperatures. encyclopedia.pub More commonly, coupling reagents are employed to form a more reactive intermediate. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used under mild conditions to facilitate amide bond formation with primary and secondary amines. researchgate.netmdpi.com These reactions are crucial for synthesizing a diverse range of amide derivatives. nih.gov

| Reaction Type | Reactant | Reagents/Conditions | Product |

| Esterification | Methanol | H₂SO₄ (cat.), Heat | Methyl 2-(3-cyanophenyl)-2-methylpropanoate |

| Ethanol | TsOH (cat.), Toluene, Heat | Ethyl 2-(3-cyanophenyl)-2-methylpropanoate | |

| Amidation | Benzylamine | DCC, CH₂Cl₂, RT | N-Benzyl-2-(3-cyanophenyl)-2-methylpropanamide |

| Aniline | EDC, HOBt, DMF, RT | 2-(3-Cyanophenyl)-N-phenyl-2-methylpropanamide |

Decarboxylation is a chemical reaction that removes the carboxyl group, releasing carbon dioxide (CO₂). wikipedia.org While simple aliphatic carboxylic acids undergo decarboxylation under harsh conditions, acids with specific structural features, such as a β-keto or β-cyano group, decarboxylate more readily. wikipedia.org this compound belongs to the class of 2-cyano-2-arylpropionic acids. Research on this class of compounds has shown that they can undergo decarboxylation, often promoted by a base. researchgate.net The reaction mechanism typically involves the formation of a carbanion intermediate stabilized by the adjacent nitrile and aryl groups. wikipedia.orgresearchgate.net This intermediate is then protonated to yield the final product. Such decarboxylative pathways are significant as they can be coupled with other reactions, for example, in decarboxylative cross-coupling, to form new carbon-carbon or carbon-heteroatom bonds. organic-chemistry.orgnih.gov

Nitrile Functional Group Reactivity

The nitrile (-C≡N) group is a versatile functional group that can undergo a variety of transformations, primarily through nucleophilic additions to the electrophilic carbon atom. chemistrysteps.comopenstax.org

The polarized carbon-nitrogen triple bond of the nitrile group is susceptible to attack by a range of nucleophiles. ucalgary.calibretexts.org

Hydrolysis: The nitrile group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid under either acidic or basic conditions. chemistrysteps.comopenstax.org

Acid-catalyzed hydrolysis: The reaction is initiated by the protonation of the nitrogen atom, which increases the electrophilicity of the carbon, making it susceptible to attack by water. The resulting intermediate tautomerizes to form an amide, which can be further hydrolyzed to the carboxylic acid upon heating. chemistrysteps.com

Base-catalyzed hydrolysis: This involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. The intermediate anion is then protonated by water to form an imidic acid, which tautomerizes to the amide. Further hydrolysis yields the carboxylate salt. openstax.org

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org The reaction proceeds via nucleophilic addition of a hydride ion to the nitrile carbon, followed by a second hydride addition to the intermediate imine. openstax.org Subsequent aqueous workup protonates the resulting dianion to yield the primary amine. libretexts.org

| Transformation | Reagents/Conditions | Intermediate Product | Final Product |

| Acid Hydrolysis | H₂SO₄ (aq), Heat | 2-(3-(Aminocarbonyl)phenyl)-2-methylpropanoic acid | 2-(3-Carboxyphenyl)-2-methylpropanoic acid |

| Base Hydrolysis | NaOH (aq), Heat | 2-(3-(Aminocarbonyl)phenyl)-2-methylpropanoic acid | Sodium 2-(3-carboxyphenyl)-2-methylpropanoate |

| Reduction | 1. LiAlH₄, THF 2. H₂O | - | 2-(3-(Aminomethyl)phenyl)-2-methylpropanoic acid |

The nitrile group can also react with organometallic reagents, such as Grignard reagents (R-MgX), to form ketones after a hydrolysis step. chemistrysteps.com The carbon nucleophile from the Grignard reagent adds to the electrophilic carbon of the nitrile, forming an intermediate imine salt. This salt is stable to further addition of the Grignard reagent. Aqueous workup then hydrolyzes the imine to a ketone. This reaction provides a valuable method for forming carbon-carbon bonds. chemistrysteps.com

Aromatic Ring Functionalization

The benzene (B151609) ring in this compound can undergo electrophilic aromatic substitution (SₑAr), where an electrophile replaces a hydrogen atom on the ring. wikipedia.org The rate and regioselectivity (the position of substitution) of the reaction are governed by the existing substituents on the ring.

In this molecule, both the nitrile group (-CN) and the 2-carboxy-2-propyl group (-C(CH₃)₂COOH) are electron-withdrawing and act as deactivating, meta-directing groups. wikipedia.orgmasterorganicchemistry.com This means they decrease the nucleophilicity of the aromatic ring, making it less reactive towards electrophiles than benzene itself, and direct incoming electrophiles primarily to the positions meta to them. wikipedia.org

Both groups direct to the C5 position. The C4 and C6 positions are ortho to the nitrile and ortho to the alkyl group, while the C2 position is ortho to the nitrile and para to the alkyl group. Therefore, electrophilic substitution is strongly expected to occur at the C5 position, which is meta to both existing substituents.

| Reaction Type | Reagents | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | 2-(3-Cyano-5-nitrophenyl)-2-methylpropanoic acid |

| Bromination | Br₂, FeBr₃ | 2-(5-Bromo-3-cyanophenyl)-2-methylpropanoic acid |

| Sulfonation | Fuming H₂SO₄ | 2-(3-Cyano-5-sulfophenyl)-2-methylpropanoic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Reaction is unlikely due to strong deactivation of the ring |

Electrophilic Aromatic Substitution Patterns on the Cyanophenyl Moiety

The cyanophenyl moiety of this compound is subject to electrophilic aromatic substitution, a fundamental class of reactions for aromatic compounds. wikipedia.org The outcome of such reactions is dictated by the directing effects of the two substituents on the benzene ring: the cyano group (-CN) and the 2-methylpropanoic acid group (-C(CH₃)₂COOH).

The cyano group is a deactivating, meta-directing group. youtube.com It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards electrophiles. libretexts.org This electron withdrawal is most pronounced at the ortho and para positions, leaving the meta positions (C5) as the least deactivated and therefore the most likely sites for electrophilic attack.

Conversely, the alkyl group (the 2-methylpropanoic acid substituent) is generally considered an activating, ortho-, para-directing group. wikipedia.org It donates electron density to the ring via an inductive effect, which stabilizes the cationic intermediate (the arenium ion or sigma complex) formed during the substitution, particularly when the attack occurs at the ortho or para positions. libretexts.orglibretexts.org

In the case of this compound, these two groups have competing directing effects. The cyano group at C1 directs incoming electrophiles to the C5 position. The alkyl group at C3 directs to its ortho positions (C2 and C4) and its para position (C6).

Given that the cyano group is a strong deactivating group, its influence typically dominates. Therefore, electrophilic substitution on this molecule is expected to occur preferentially at the positions meta to the cyano group. The positions ortho and para to the cyano group are significantly deactivated.

Common Electrophilic Aromatic Substitution Reactions:

Nitration: The introduction of a nitro group (-NO₂) is typically achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.com For a deactivated substrate like benzonitrile (B105546), these conditions lead predominantly to the meta-substituted product. rsc.orgvaia.com In the case of this compound, nitration would be expected to yield 2-(3-cyano-5-nitrophenyl)-2-methylpropanoic acid. Studies on the nitration of benzonitrile itself have shown it yields approximately 80% m-nitrobenzonitrile. acs.org

Halogenation: The introduction of a halogen (e.g., -Br, -Cl) is usually accomplished with the halogen in the presence of a Lewis acid catalyst, such as FeBr₃ or AlCl₃. masterorganicchemistry.com Similar to nitration, the strong deactivating nature of the cyano group directs the incoming halogen to the meta position. researchgate.net Palladium-catalyzed methods have also been developed for the ortho-halogenation of arylnitriles, using the cyano group as a directing group, though this proceeds via a different mechanism than classical electrophilic aromatic substitution. acs.org

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally unsuccessful on strongly deactivated rings, such as those bearing a cyano group. wikipedia.org The strong electron-withdrawing nature of the nitrile functionality deactivates the ring to such an extent that it will not react with the carbocation or acylium ion electrophiles generated under typical Friedel-Crafts conditions. beilstein-journals.orgnih.gov Direct cyanogenation of aromatic rings via a Friedel-Crafts type reaction using reagents like cyanogen (B1215507) chloride is possible, but this is a method to introduce a cyano group, not a reaction of an already cyanated ring. arxada.com

The interplay of these directing effects is summarized in the table below.

| Reaction | Typical Reagents | Predicted Major Product | Rationale |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-(3-cyano-5-nitrophenyl)-2-methylpropanoic acid | The -CN group is a strong meta-director, deactivating the ring but favoring substitution at the C5 position. rsc.org |

| Bromination | Br₂, FeBr₃ | 2-(5-bromo-3-cyanophenyl)-2-methylpropanoic acid | The deactivating -CN group directs the incoming electrophile to the meta position (C5). |

| Friedel-Crafts Alkylation/Acylation | R-Cl, AlCl₃ / RCOCl, AlCl₃ | No Reaction | The aromatic ring is too deactivated by the electron-withdrawing cyano group for the reaction to proceed. wikipedia.org |

Metal-Catalyzed Cross-Coupling Reactions at the Aryl Position

While the cyanophenyl ring is deactivated towards electrophilic substitution, it remains a viable substrate for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. For these reactions to occur, the aromatic ring typically needs to be functionalized with a leaving group, most commonly a halide (Br, I, Cl) or a triflate (OTf).

Assuming a halogenated derivative of this compound is used, such as 2-(5-bromo-3-cyanophenyl)-2-methylpropanoic acid, several cross-coupling reactions can be envisioned. The cyano group can influence the reactivity of the aryl halide, but generally, these reactions proceed effectively.

Examples of Potential Cross-Coupling Reactions:

Suzuki Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an aryl halide, catalyzed by a palladium complex. It is a versatile method for forming new C-C bonds. A hypothetical Suzuki coupling of 2-(5-bromo-3-cyanophenyl)-2-methylpropanoic acid with phenylboronic acid would yield 2-(5-phenyl-3-cyanophenyl)-2-methylpropanoic acid.

Heck Coupling: The Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base. This reaction would allow for the introduction of a vinyl group onto the cyanophenyl ring system.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine. It is a key method for synthesizing arylamines. Starting from the brominated derivative, this reaction could be used to introduce primary or secondary amine functionalities.

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne, catalyzed by palladium and copper complexes. It is a reliable method for the synthesis of aryl alkynes.

Stille Coupling: The Stille coupling involves the reaction of an organotin compound with an aryl halide, catalyzed by palladium. It is known for its tolerance of a wide variety of functional groups.

The general conditions and expected products for these reactions are outlined in the following table, assuming a bromo-substituted precursor.

| Reaction Name | Coupling Partner | Typical Catalyst System | Bond Formed | Potential Product Structure |

|---|---|---|---|---|

| Suzuki Coupling | Ar'-B(OH)₂ | Pd(PPh₃)₄, Base | Aryl-Aryl' | Aryl ring with a new aryl substituent |

| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, Base | Aryl-Alkene | Aryl ring with a new vinyl substituent |

| Buchwald-Hartwig Amination | R₂NH | Pd₂(dba)₃, Ligand, Base | Aryl-Nitrogen | Aryl ring with a new amino group |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | Aryl-Alkyne | Aryl ring with a new alkynyl substituent |

| Stille Coupling | Ar'-Sn(R)₃ | Pd(PPh₃)₄ | Aryl-Aryl' | Aryl ring with a new aryl substituent |

Alpha-Carbon Reactivity and Transformations

Reactions Involving the α,α-Dimethyl Motif

The alpha-carbon of this compound is a quaternary center, meaning it is bonded to four other carbon atoms. This structural feature, the α,α-dimethyl motif (also known as a gem-dimethyl group), imparts specific reactivity—or lack thereof—to this position.

A key characteristic of this motif is the absence of α-hydrogens. Consequently, reactions that rely on the formation of an enol or enolate by deprotonation of an α-hydrogen are not possible. This includes classical reactions like α-halogenation under acidic or basic conditions and aldol-type condensation reactions at the alpha position.

However, the carboxylic acid functionality can be used to facilitate transformations that involve the adjacent quaternary center.

Decarboxylation: While simple alkanoic acids are difficult to decarboxylate, certain derivatives of this compound could undergo this reaction. For instance, radical-mediated decarboxylation methods (e.g., Barton decarboxylation) could be employed on derivatives like thiohydroxamates to generate a tertiary radical at the alpha-position. This radical could then be trapped by a hydrogen atom source to yield 3-isopropylbenzonitrile (B3383344) or react with other radical traps.

Curtius or Schmidt Rearrangement: These rearrangements involve the conversion of a carboxylic acid to an isocyanate, which can then be hydrolyzed to an amine with one fewer carbon atom. Applying this sequence to this compound (via the corresponding acyl azide) would lead to the formation of 2-(3-cyanophenyl)propan-2-amine.

Oxidative Decarboxylation: Certain oxidative methods, such as the Kochi reaction using lead tetraacetate and a halide salt, can convert carboxylic acids into alkyl halides via a radical intermediate. This could potentially transform the acid into 2-chloro-2-(3-cyanophenyl)propane.

The reactivity of the α,α-dimethyl motif is thus primarily accessed through reactions of the neighboring carboxyl group, which can be transformed into a leaving group or a precursor for rearrangement.

Formation of Spiro and Cyclic Systems

The 2-aryl-2-methylpropanoic acid scaffold is a valuable precursor for the synthesis of more complex molecular architectures, including spirocyclic and other cyclic systems. These transformations typically involve intramolecular reactions where the carboxylic acid or a derivative thereof acts as one of the reactive partners. While specific literature citations acs.org and researchgate.net were indicated for this topic, the following discussion is based on established chemical principles for analogous systems.

Intramolecular Friedel-Crafts Acylation: A common strategy for forming cyclic ketones is the intramolecular Friedel-Crafts acylation. This requires converting the carboxylic acid to a more reactive acylating agent, such as an acyl chloride or by using a strong acid like polyphosphoric acid (PPA) or Eaton's reagent. The acylium ion generated then attacks the aromatic ring. For this compound, this cyclization would need to occur at an ortho position relative to the alkyl group (C2 or C4). Given the electronic deactivation by the cyano group, such a reaction would likely require forcing conditions. If successful, it would lead to the formation of a five-membered ring, resulting in a spiro[4.5]deca-diene system after tautomerization, specifically a 4-cyano-1,1-dimethyl-indan-2-one derivative.

Pictet-Spengler and Bischler-Napieralski type reactions: If the cyano group were reduced to an aminomethyl group, or if another suitable nucleophilic group were present on the ring, intramolecular cyclization reactions leading to heterocyclic systems would be possible. For example, a Bischler-Napieralski type reaction on an N-acylated derivative could lead to the formation of a dihydroisoquinoline system fused with the gem-dimethyl-containing ring.

The formation of spirocycles often involves a key step where a quaternary carbon serves as the spiro center. In the context of this compound, the α-carbon is perfectly positioned to become a spiro atom. For example, if a second ring were to be constructed involving the C2 or C4 position of the phenyl ring and the carboxylic acid group, the α,α-dimethylated carbon would become the pivot point for the two rings.

The general strategy for such syntheses relies on designing a substrate where an intramolecular reaction is favored, leading to the desired cyclic or spirocyclic product. The specific reaction conditions would be highly dependent on the nature of the other functional groups present on the aromatic ring.

Mechanistic Investigations into Reactions Involving 2 3 Cyanophenyl 2 Methylpropanoic Acid

Elucidation of Reaction Mechanisms through Experimental Design

Experimental design is the cornerstone of mechanistic chemistry, providing tangible evidence of how reactions proceed. For a molecule like 2-(3-Cyanophenyl)-2-methylpropanoic acid, which possesses a carboxylic acid group, a nitrile group, and a quaternary carbon center attached to a phenyl ring, several reactive pathways can be envisioned. Techniques such as kinetic studies, isotope labeling, and trapping experiments are employed to distinguish between possible mechanisms.

Kinetic Studies and Reaction Rate Determination

Kinetic studies are fundamental to understanding reaction mechanisms by measuring how the rate of a reaction changes in response to variations in concentration, temperature, or catalysts. This data is used to formulate a rate law, which is a mathematical expression that describes the relationship between the reaction rate and the concentration of reactants. The form of the rate law provides critical insights into the composition of the rate-determining step (RDS) of the reaction.

For instance, in a potential decarboxylation reaction of this compound, monitoring the rate of CO2 evolution or the disappearance of the starting material under various conditions can help establish the molecularity of the RDS. A study on the closely related compound, 2-cyano-2-phenylpropanoic acid, revealed that its decarboxylation proceeds smoothly under mild basic conditions, suggesting the formation of a stabilized carbanion upon loss of carbon dioxide. acs.org Similar kinetic analyses for this compound would likely involve determining the reaction order with respect to the acid and any base or catalyst used.

Table 1: Hypothetical Kinetic Data for the Base-Catalyzed Decarboxylation of this compound

| Experiment | Initial [Substrate] (M) | Initial [Base] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |

This interactive table presents hypothetical data illustrating how reaction rates might vary with reactant concentrations. The data suggests the reaction is first order in both the substrate and the base.

Isotope Effects and Labeling Studies

Isotope effects and labeling studies are powerful tools for probing reaction mechanisms, particularly for identifying bond-breaking and bond-forming events in the rate-determining step. The kinetic isotope effect (KIE) compares the rate of a reaction with a molecule containing a heavier isotope (e.g., Deuterium (B1214612), D) to the rate of the same reaction with the lighter isotope (e.g., Hydrogen, H). A significant KIE (typically kH/kD > 2) indicates that the C-H bond is being broken in the RDS.

In reactions involving this compound, deuterium labeling could be used to elucidate mechanistic details. cdnsciencepub.com For example, if a reaction involved the abstraction of a proton from the methyl groups, synthesizing a deuterated version (e.g., 2-(3-Cyanophenyl)-2-(trideuteromethyl)propanoic acid) and comparing its reaction rate to the non-deuterated compound would reveal if this C-H bond cleavage is part of the rate-determining step. researchgate.netacs.org Similarly, using ¹³C or ¹⁴C labeling in the carboxyl group could confirm the origin of CO2 in decarboxylation studies.

Trapping Experiments for Reactive Intermediates

Many reactions proceed through highly reactive, short-lived intermediates such as carbocations, carbanions, or radicals. sioc.ac.cn Trapping experiments are designed to capture these fleeting species, providing direct evidence for their existence. This involves adding a "trapping agent" to the reaction mixture that can react quickly and irreversibly with the suspected intermediate to form a stable, identifiable product.

The decarboxylation of an analog, 2-cyano-2-phenylpropanoic acid, is known to proceed through a carbanion intermediate stabilized by the adjacent cyano and phenyl groups. acs.org For this compound, a similar carbanionic intermediate would be expected. A trapping experiment for this proposed carbanion could involve running the decarboxylation in the presence of an electrophilic trapping agent, such as a proton source (e.g., D₂O to see deuterium incorporation) or an alkyl halide. The formation of a new product derived from the trap would provide strong evidence for the presence of the intermediate.

Control Experiments and Omission Studies

Control experiments are essential for validating the role of each component in a reaction. These experiments involve systematically omitting or altering specific reagents or conditions to observe the effect on the reaction outcome. Omission studies, where a catalyst, reagent, or light source is left out of the reaction, are the most common form of control.

For a reaction involving this compound, such as a catalyzed cross-coupling reaction, several control experiments would be necessary.

Omission of Catalyst: Running the reaction without the catalyst to ensure it is essential for the transformation and the reaction is not simply a thermal process.

Omission of Ligand: If a metal catalyst with a ligand is used, performing the reaction without the ligand can determine its role in facilitating the reaction.

Omission of Light Source: In a photoredox-catalyzed reaction, conducting the experiment in the dark is crucial to confirm that the reaction is light-dependent. jscimedcentral.com

These experiments help to rule out alternative pathways and confirm that the observed reactivity is due to the specific conditions and reagents being investigated.

Computational Mechanistic Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for complementing experimental findings in mechanistic studies. It allows for the investigation of reaction pathways, intermediate structures, and transition states that may be difficult or impossible to observe experimentally.

Density Functional Theory (DFT) for Transition State Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net In mechanistic studies, DFT is particularly valuable for locating and characterizing transition states—the highest energy point along a reaction coordinate. By calculating the energy barrier (activation energy) for a proposed mechanism, chemists can predict reaction rates and compare the feasibility of different potential pathways.

For a reaction of this compound, DFT calculations could be used to model the transition state of the rate-determining step, for example, the concerted loss of CO2 in a decarboxylation reaction. The calculations would provide the geometry of the transition state, showing the bond lengths of the breaking C-C bond and the forming C-H bond (if a proton source is involved). It could also compute the activation energy, which could then be compared with experimental data obtained from kinetic studies.

Table 2: Illustrative DFT-Calculated Energies for a Proposed Reaction Pathway

| Species | Method/Basis Set | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | B3LYP/6-31G(d) | 0.0 |

| Transition State | B3LYP/6-31G(d) | +25.4 |

| Intermediates | B3LYP/6-31G(d) | -5.2 |

This interactive table shows representative data from a DFT calculation, illustrating the energy profile of a reaction. The positive energy of the transition state represents the activation barrier that must be overcome.

By combining these experimental and computational approaches, a comprehensive and detailed picture of the reaction mechanisms involving this compound can be constructed, leading to a deeper understanding of its chemical behavior.

Molecular Dynamics Simulations of Reaction Pathways

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. In the context of a chemical reaction, MD simulations can provide a dynamic picture of the reaction pathway, illustrating how reactants evolve into products over time.

For a hypothetical reaction involving this compound, an MD simulation would typically involve the following steps:

System Setup: A simulation box is created containing the reactant molecules, including this compound and any other relevant reactants or solvent molecules. The initial positions and velocities of all atoms are defined.

Force Field Selection: A force field, which is a set of parameters describing the potential energy of the system as a function of its atomic coordinates, is chosen. For reactions, a reactive force field that can model the breaking and forming of chemical bonds is necessary.

Simulation Run: The simulation is run by integrating Newton's equations of motion for each atom over a series of small time steps. This generates a trajectory that describes the positions and velocities of all atoms as a function of time.

Analysis: The resulting trajectory is analyzed to identify the sequence of events that constitute the reaction mechanism. This can include the formation of intermediates, the crossing of energy barriers (transition states), and the eventual formation of products.

Table 1: Hypothetical Parameters for a Molecular Dynamics Simulation of a Reaction of this compound

| Parameter | Value | Description |

| Force Field | ReaxFF | A reactive force field capable of modeling bond formation and breaking. |

| Ensemble | NVT (Canonical) | Constant number of particles, volume, and temperature. |

| Temperature | 300 K | A typical temperature for many organic reactions. |

| Time Step | 0.5 fs | A small time step is required to accurately capture atomic vibrations. |

| Simulation Time | 1 ns | The total simulation time would depend on the reaction timescale. |

This table represents a hypothetical setup and is not based on actual published research for this specific compound.

Characterization of Intermediates and Transition Structures

In the course of a chemical reaction, short-lived species known as intermediates and transition states are formed. The characterization of these transient structures is crucial for understanding the reaction mechanism. While experimental detection can be challenging due to their fleeting nature, computational methods provide a powerful means of characterizing them.

Intermediates are local minima on the potential energy surface of a reaction. They are relatively more stable than transition states but less stable than the reactants and products.

Transition Structures (or Transition States) represent the highest energy point along the reaction coordinate between two minima (reactants, intermediates, or products). They are saddle points on the potential energy surface and are not stable species.

The characterization of these structures for a reaction involving this compound would typically involve quantum mechanical calculations, such as Density Functional Theory (DFT). These calculations can provide detailed information about the geometry, energy, and vibrational frequencies of the intermediates and transition states.

Table 2: Hypothetical Calculated Properties of a Transition Structure in a Reaction of this compound

| Property | Calculated Value | Description |

| Energy Barrier | 25 kcal/mol | The energy difference between the reactants and the transition state. |

| Imaginary Frequency | -350 cm⁻¹ | A single imaginary frequency is a key indicator of a true transition state. |

| Key Bond Lengths | C-X: 2.1 Å (forming)Y-Z: 1.8 Å (breaking) | The bond lengths of the atoms directly involved in the reaction at the transition state. |

This table represents hypothetical calculated data and is for illustrative purposes only.

Spectroscopic techniques, such as NMR, IR, and mass spectrometry, are the primary experimental methods used to identify and characterize reaction intermediates, provided they have a sufficient lifetime to be detected.

In-Depth Computational Analysis of this compound Remains Largely Unexplored in Scientific Literature

Computational chemistry serves as a powerful tool in modern chemical research, providing deep insights into molecular behavior that can be difficult to obtain through experimental means alone. Methodologies such as Density Functional Theory (DFT) are frequently employed to predict molecular geometries, analyze electronic structures, and understand potential reaction mechanisms. However, the application of these techniques to this compound has not been a subject of focused study in the accessible body of scientific work.

As a result, a detailed, data-driven analysis for the specific subsections requested—including geometry optimization, intermolecular interactions, Frontier Molecular Orbital (FMO) analysis, and electron or spin density distributions—cannot be constructed based on current research findings. The generation of scientifically accurate and verifiable content for such an article necessitates dedicated computational studies that appear not to have been published. While general principles of computational chemistry could be discussed, applying them specifically to this compound without supporting research would be speculative.

Further research and dedicated computational studies would be required to elucidate the specific properties and behaviors outlined in the requested article structure for this compound. Without such studies, a comprehensive and factual article on this specific topic cannot be provided at this time.

Computational Chemistry Studies of 2 3 Cyanophenyl 2 Methylpropanoic Acid

Spectroscopic Property Prediction

Computational methods provide a powerful tool for predicting the spectroscopic properties of molecules, offering a valuable complement to experimental data. By simulating these properties, researchers can gain a deeper understanding of the molecular structure and bonding of 2-(3-cyanophenyl)-2-methylpropanoic acid.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are instrumental in the structural elucidation of organic molecules. aps.orgnih.govmdpi.com For this compound, computational models can predict the 1H and 13C chemical shifts. These predictions are typically achieved using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with Density Functional Theory (DFT). The calculated shifts are then compared to a reference compound, commonly tetramethylsilane (B1202638) (TMS), to yield the final predicted chemical shifts. mdpi.com

Table 1: Hypothetical Predicted 1H and 13C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| 1H (Carboxylic Acid) | 12.0 - 13.0 |

| 1H (Aromatic) | 7.5 - 8.0 |

| 1H (Methyl) | 1.5 - 1.7 |

| 13C (Carboxylic Acid) | 175 - 180 |

| 13C (Aromatic) | 120 - 140 |

| 13C (Cyano) | 115 - 120 |

| 13C (Quaternary) | 45 - 50 |

| 13C (Methyl) | 25 - 30 |

Note: These are representative values and would require specific computational studies to be confirmed.

Vibrational Frequency Analysis for Infrared (IR) Spectroscopy

Vibrational frequency analysis is a computational technique used to predict the infrared (IR) spectrum of a molecule. researchgate.netnih.govmdpi.com This analysis calculates the frequencies of the fundamental vibrational modes of the molecule, which correspond to the absorption peaks in an IR spectrum. msu.edu For this compound, this would involve calculating the stretching and bending frequencies for its various functional groups.

Key vibrational modes for this compound would include the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C≡N stretch of the nitrile group, C-H stretches of the aromatic ring and methyl groups, and various bending vibrations. vscht.cz DFT calculations are commonly employed for this purpose. The calculated frequencies are often scaled by an empirical factor to better match experimental data.

Table 2: Hypothetical Predicted IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm-1) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 3200 - 3500 (broad) |

| Carbonyl | C=O Stretch | 1700 - 1730 |

| Nitrile | C≡N Stretch | 2220 - 2240 |

| Aromatic | C-H Stretch | 3000 - 3100 |

| Methyl | C-H Stretch | 2850 - 2960 |

Note: These are representative values and would require specific computational studies to be confirmed.

Advanced Computational Methodologies

Beyond spectroscopic prediction, advanced computational methods can provide deeper insights into the electronic structure and reactivity of this compound.

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its reactivity and other properties. imist.maresearchgate.netnih.gov These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies. imist.manih.gov

For this compound, key quantum chemical descriptors would include:

Highest Occupied Molecular Orbital (HOMO) energy: Related to the molecule's ability to donate electrons.

Lowest Unoccupied Molecular Orbital (LUMO) energy: Related to the molecule's ability to accept electrons.

HOMO-LUMO gap: An indicator of the molecule's chemical stability and reactivity.

Molecular Electrostatic Potential (MEP): A map of the charge distribution on the molecule's surface, indicating regions susceptible to electrophilic or nucleophilic attack.

Atomic charges: The distribution of electron density among the atoms in the molecule.

By analyzing these descriptors, researchers can predict how this compound might interact with other molecules and its potential role in chemical reactions. researchgate.net

Table 3: Hypothetical Quantum Chemical Descriptors for this compound

| Descriptor | Hypothetical Value |

|---|---|

| HOMO Energy | -8.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 7.3 eV |

Note: These are representative values and would require specific computational studies to be confirmed.

Machine Learning Approaches in Predicting Chemical Behavior

Machine learning (ML) is increasingly being used in chemistry to predict the properties and behavior of molecules. arxiv.orgrjptonline.orgarxiv.org By training algorithms on large datasets of chemical information, ML models can learn to predict a wide range of properties, from spectroscopic data to biological activity. nih.govnih.gov

For this compound, machine learning models could be developed to predict its solubility, toxicity, or potential as a drug candidate. arxiv.orgnih.gov These models would typically use a combination of quantum chemical descriptors and other molecular fingerprints as input features. The development of such models would require a substantial amount of experimental data for training and validation. While the application of machine learning to this specific compound is not documented, it represents a promising future direction for its computational analysis. arxiv.orgrjptonline.org

Advanced Analytical Characterization Techniques for 2 3 Cyanophenyl 2 Methylpropanoic Acid and Derivatives

Spectroscopic Analysis

Spectroscopic methods are indispensable for determining the molecular structure and functional groups of 2-(3-Cyanophenyl)-2-methylpropanoic acid. Each technique provides unique insights into the compound's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the expected signals are:

Aromatic Protons: The 1,3-disubstituted benzene (B151609) ring will show a complex multiplet pattern in the aromatic region, typically between δ 7.4 and 7.8 ppm. The four protons on the ring are chemically non-equivalent and will exhibit coupling with each other.

Methyl Protons: The two methyl groups attached to the quaternary carbon are chemically equivalent. Due to free rotation, they are expected to produce a sharp singlet signal around δ 1.6 ppm. This signal would integrate to six protons.

Carboxylic Acid Proton: The acidic proton of the carboxyl group is highly deshielded and typically appears as a broad singlet far downfield, often above δ 10-12 ppm. libretexts.org Its exact position can be concentration-dependent, and the signal disappears upon shaking the sample with D₂O. libretexts.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Carboxylic Carbonyl Carbon: This carbon is significantly deshielded and is expected to appear in the range of δ 175-185 ppm. libretexts.org

Aromatic Carbons: The six carbons of the cyanophenyl ring will produce distinct signals in the aromatic region (δ 110-150 ppm). The carbon attached to the cyano group (C-CN) and the carbon attached to the propanoic acid moiety (C-C(CH₃)₂) will have characteristic chemical shifts. The carbon of the nitrile group itself is also observable, typically in the δ 115-120 ppm range. libretexts.org

Quaternary Carbon: The carbon atom to which the two methyl groups and the phenyl ring are attached will appear around δ 45-55 ppm.

Methyl Carbons: The two equivalent methyl carbons will give a single signal in the aliphatic region, typically around δ 25-30 ppm. docbrown.info

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| -C(CH₃)₂- | - | ~45-55 |

| -C(CH ₃)₂- | ~1.6 (s, 6H) | ~25-30 |

| Ar-H | ~7.4-7.8 (m, 4H) | - |

| Ar-C | - | ~110-150 |

| C ≡N | - | ~115-120 |

| -C OOH | - | ~175-185 |

| -COOH | >10 (br s, 1H) | - |

s = singlet, m = multiplet, br s = broad singlet

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm assignments. A COSY spectrum would show correlations between coupled protons within the aromatic ring, while an HSQC spectrum would correlate the proton signals with their directly attached carbon atoms (e.g., linking the methyl proton singlet to the methyl carbon signal).

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

Mass Spectrometry (MS): In electron ionization (EI) MS, the molecular ion peak [M]⁺ for this compound would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (189.08 g/mol ). uni.ludocbrown.info Common fragmentation patterns would involve the loss of the carboxylic acid group or parts of the side chain. docbrown.info

Loss of COOH: A prominent fragment would likely be observed at m/z 144, corresponding to the [M - COOH]⁺ ion. docbrown.info

Loss of H₂O: The loss of a water molecule from the molecular ion could also occur, leading to a peak at m/z 171.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For this compound (C₁₁H₁₁NO₂), the exact mass can be calculated and compared to the experimental value to confirm the composition.

Interactive Data Table: Predicted HRMS Data for this compound Adducts uni.lu

| Adduct | Formula | Calculated m/z |

| [M+H]⁺ | C₁₁H₁₂NO₂⁺ | 190.0863 |

| [M+Na]⁺ | C₁₁H₁₁NNaO₂⁺ | 212.0682 |

| [M-H]⁻ | C₁₁H₁₀NO₂⁻ | 188.0717 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are crucial for identifying the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands:

O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer. docbrown.info

C-H Stretch: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹.

C≡N Stretch: The nitrile group gives a sharp, medium-intensity absorption band in the region of 2220-2240 cm⁻¹. libretexts.org

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid. docbrown.info

C=C Stretch: Aromatic ring stretching vibrations are observed in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C≡N stretch is typically a strong and sharp band in the Raman spectrum, making it a useful diagnostic peak. researchgate.net The symmetric aromatic ring breathing mode also tends to give a strong Raman signal.

Interactive Data Table: Key IR and Raman Vibrational Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretch | 2500-3300 | Strong, Broad (IR) |

| Aromatic C-H | Stretch | >3000 | Medium (IR) |

| Aliphatic C-H | Stretch | <3000 | Medium (IR) |

| Nitrile C≡N | Stretch | 2220-2240 | Medium, Sharp (IR); Strong (Raman) |

| Carbonyl C=O | Stretch | 1700-1725 | Strong, Sharp (IR) |

| Aromatic C=C | Stretch | 1450-1600 | Medium-Strong (IR, Raman) |

Chromatographic Separations and Purity Assessment